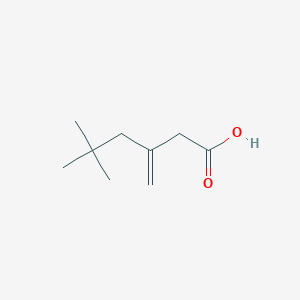
5,5-Dimethyl-3-methylidenehexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-methylidenehexanoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a hexanoic acid backbone with two methyl groups at the 5th position and a methylene group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-methylidenehexanoic acid typically involves the reaction of 2,4,4-trimethyl-1-pentene with carbon monoxide and water in the presence of a catalyst. The reaction conditions often require high pressure and temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-3-methylidenehexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 5,5-Dimethylhexanoic acid.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
5,5-Dimethyl-3-methylidenehexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-methylidenehexanoic acid involves its interaction with specific molecular targets. The methylene group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 3-Neopentyl-but-3-enoic acid
- 2-Methylen-4,4-dimethyl-pentan-carboxylic acid
- Hexanoic acid, 5,5-dimethyl-3-methylene
Comparison: Compared to similar compounds, 5,5-Dimethyl-3-methylidenehexanoic acid is unique due to the presence of both a methylene group and two methyl groups on the hexanoic acid backbone.
Propriétés
Numéro CAS |
90252-84-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5,5-dimethyl-3-methylidenehexanoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(5-8(10)11)6-9(2,3)4/h1,5-6H2,2-4H3,(H,10,11) |
Clé InChI |
YUMWOKMZXRGIAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
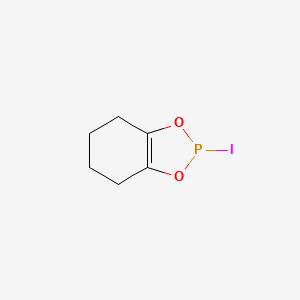
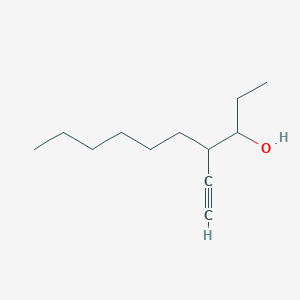
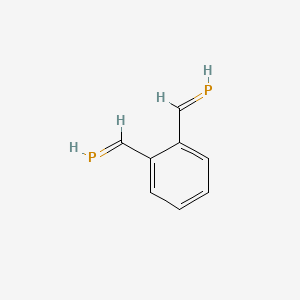
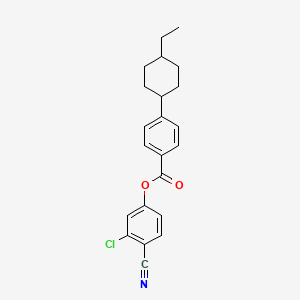
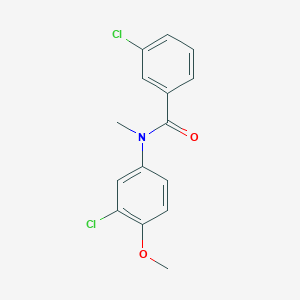
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
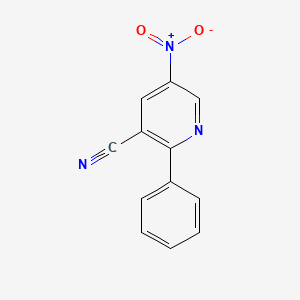

![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
